O-Propargyl-Puromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

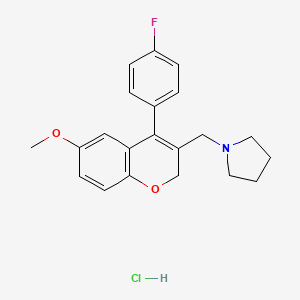

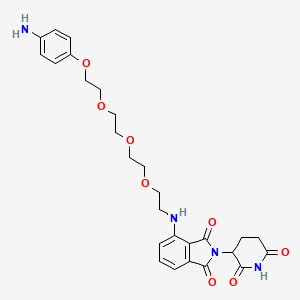

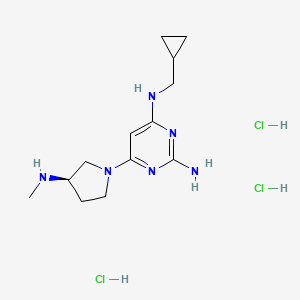

O-Propargyl-Puromycin (OPP) is an alkyne analog of puromycin . It is a potent protein synthesis inhibitor and is used for the labeling of newly synthesized proteins in cells and whole animals in vivo . OPP can be click-conjugated to fluorescent azides for visualization by fluorescence microscopy .

Synthesis Analysis

OPP is cell-permeable and incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .Molecular Structure Analysis

OPP is a clickable puromycin analog that has been developed and applied to label the C-termini of nascent polypeptide chains (NPCs) .Chemical Reactions Analysis

OPP rapidly labels nascent elongating polypeptides, which are subsequently conjugated to biotin-azide, using click chemistry, and captured with streptavidin beads, followed by digestion and analysis, using liquid chromatography– tandem mass spectrometry .Physical And Chemical Properties Analysis

The molecular formula of OPP is C24H29N7O5 . Its molecular weight is 495.53 g/mol and its exact mass is 495.22 g/mol . It is a solid, colorless to slightly white substance that is soluble in DMSO and PBS (up to 50 mM tested) with pH adjusted to 5.0 .Scientific Research Applications

Protein Synthesis Inhibition

O-Propargyl-Puromycin is a naturally occurring aminonucleoside antibiotic that inhibits protein synthesis by ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains, blocking further extension and resulting in premature termination of translation .

2. Selection Marker for Genetically Engineered Cell Lines It is most commonly known as a selection marker for cell lines genetically engineered to express a resistance transgene .

Probe for Protein Synthesis

Its additional uses as a probe for protein synthesis have proven invaluable across a wide variety of model systems, ranging from purified ribosomes and cell-free translation to intact cultured cells and whole animals .

Generation of Puromycin-Based Reagents

Both moieties of O-Propargyl-Puromycin can tolerate some chemical substitutions and modifications without significant loss of activity, generating a diverse toolbox of puromycin-based reagents with added functionality .

Labeling of Newly Synthesized Proteins

O-Propargyl-Puromycin is used for the labeling of newly synthesized proteins in cells and whole animals in vivo .

Visualization by Fluorescence Microscopy

O-Propargyl-Puromycin can be click-conjugated to fluorescent azides for visualization by fluorescence microscopy .

7. Understanding Regulation and Dysregulation of Protein Synthesis These reagents, as well as anti-puromycin antibodies, have played a pivotal role in advancing our understanding of the regulation and dysregulation of protein synthesis in normal and pathological processes, including immune response and neurological function .

Use in Advanced Methodologies

This compound has been used in advanced methodologies and has generated major insights using such techniques both in the lab and the clinic .

Mechanism of Action

Target of Action

O-Propargyl-Puromycin primarily targets the ribosomes in cells . Ribosomes are the molecular machines in cells that carry out protein synthesis. They translate the genetic information in messenger RNA (mRNA) into proteins, which are the functional molecules that perform various tasks in cells.

Mode of Action

O-Propargyl-Puromycin interacts with its targets, the ribosomes, by mimicking the structure of aminoacylated transfer RNAs (tRNAs), which deliver amino acids to elongating ribosomes . It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation . This results in the premature termination of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by O-Propargyl-Puromycin is the protein synthesis pathway . By incorporating into the C-terminus of elongating polypeptide chains and causing premature termination of translation, O-Propargyl-Puromycin disrupts the normal process of protein synthesis . This can have downstream effects on any cellular processes that depend on the proteins whose synthesis is interrupted.

Pharmacokinetics

It is known to be cell-permeable , which suggests that it can readily cross cell membranes to reach its targets inside cells

Result of Action

The molecular effect of O-Propargyl-Puromycin’s action is the premature termination of protein synthesis . On a cellular level, this can disrupt normal cellular functions and processes that depend on the proteins whose synthesis is interrupted. Depending on the specific proteins affected and the cell type, this could have a variety of effects.

Action Environment

The action, efficacy, and stability of O-Propargyl-Puromycin can be influenced by various environmental factors. For example, the presence of certain surfactants can increase the susceptibility of cells to O-Propargyl-Puromycin . Additionally, the rate of protein synthesis, and thus the effect of O-Propargyl-Puromycin, can be influenced by factors such as nutrient availability and stress conditions

Safety and Hazards

Exposure to OPP may cause gastrointestinal irritation with nausea, vomiting, diarrhea, headache, dizziness, and drowsiness . Eye contact may cause blurry vision, burning sensation, redness, tearing, and vasodilation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling OPP .

properties

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIGWQNNSJLQK-IYRMOJGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)